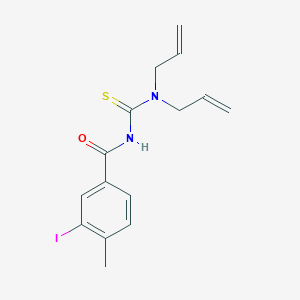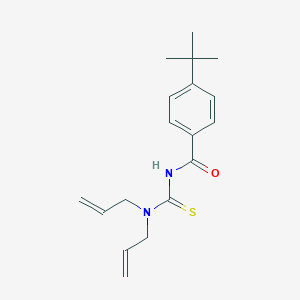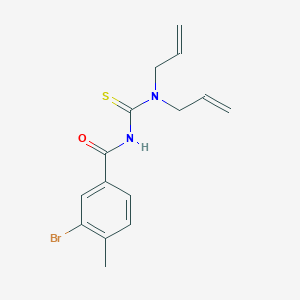![molecular formula C18H21N3O3S2 B319287 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide](/img/structure/B319287.png)
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide is a complex organic compound with a molecular formula of C19H23N3O3S2 and a molecular weight of 405.534 Da This compound is characterized by its unique structure, which includes a phenylsulfamoyl group and a carbamothioyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:
Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of phenylamine with sulfonyl chloride to form the phenylsulfamoyl intermediate.
Formation of the Carbamothioyl Intermediate: This step involves the reaction of an appropriate isothiocyanate with an amine to form the carbamothioyl intermediate.
Coupling Reaction: The final step involves the coupling of the phenylsulfamoyl intermediate with the carbamothioyl intermediate in the presence of a suitable coupling agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}butanamide
- 3-methyl-N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}butanamide
- 3-methyl-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}butanamide
Uniqueness
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H21N3O3S2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-13(2)12-17(22)20-18(25)19-14-8-10-16(11-9-14)26(23,24)21-15-6-4-3-5-7-15/h3-11,13,21H,12H2,1-2H3,(H2,19,20,22,25) |
InChI-Schlüssel |
MUJBKRAFTTYRHS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}benzoate](/img/structure/B319208.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
![Methyl 2-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B319210.png)
![N-[(4-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B319213.png)
![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B319214.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319215.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)



![N,N-diallyl-N'-[3-(4-methoxyphenyl)acryloyl]thiourea](/img/structure/B319224.png)



